Welcome to the BenchChem Online Store!
molecular formula C10H16N2 B8437507 1-(5-Methylpyridin-3-yl)butan-1-amine

1-(5-Methylpyridin-3-yl)butan-1-amine

Cat. No. B8437507
M. Wt: 164.25 g/mol
InChI Key: WDJOADCBXFPVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08394806B2

Procedure details

To a solution of 1-(5-methylpyridin-3-yl)butan-1-one (800 mg, 4.9 mmol) and ammonium formate (1.55 g, 24.5 mmol) in methanol (5 mL) under nitrogen was added dichloro(pentamethylcyclopentadienyl)rhodium (III) dimer (45 mg, 0.074 mmol). The solution was heated at reflux for 8 h. after which time the solution was cooled to room temperature and acidified to pH ˜2 with 2M HCl. The mixture was washed with dichloromethane (3×15 mL) and the aqueous phase then basified to pH ˜12 by addition of solid KOH. The aqueous phase was extracted with dichloromethane (3×15 mL) and the combined organic layers washed with brine, dried (Na2SO4) and concentrated to give a pure product (620 mg, 77%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][CH2:10][CH3:11])[CH:5]=[N:6][CH:7]=1.C([O-])=O.[NH4+:16].Cl>CO.C[C]1[C](C)[C](C)[C](C)[C]1C.C[C]1[C](C)[C](C)[C](C)[C]1C.Cl[Rh]Cl.Cl[Rh]Cl>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]([NH2:16])[CH2:9][CH2:10][CH3:11])[CH:5]=[N:6][CH:7]=1 |f:1.2,5.6.7.8,^1:20,21,23,25,27,30,31,33,35,37|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
CC=1C=C(C=NC1)C(CCC)=O
Name
Quantity
1.55 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
45 mg
Type
catalyst
Smiles
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.Cl[Rh]Cl.Cl[Rh]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h. after which time the solution
Duration
8 h
WASH
Type
WASH
Details
The mixture was washed with dichloromethane (3×15 mL)
ADDITION
Type
ADDITION
Details
the aqueous phase then basified to pH ˜12 by addition of solid KOH
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (3×15 mL)
WASH
Type
WASH
Details
the combined organic layers washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=NC1)C(CCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.